molecular formula C20H18O8 B052966 Cleomiscosin A CAS No. 76948-72-6

Cleomiscosin A

Cat. No. B052966
CAS RN: 76948-72-6
M. Wt: 386.4 g/mol
InChI Key: OCBGWPJNUZMLCA-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of Cleomiscosin A involves complex chemical processes. For instance, the synthesis of cleomiscosin C, a related compound, has been achieved through regioselective cycloaddition reactions, highlighting the intricate steps involved in the synthesis of these compounds (Kuboki et al., 2008). Another approach for Cleomiscosin A synthesis utilized keto-ester preparation from readily available materials, followed by specific reduction and hydrolysis steps (Tanaka, Kato, & Itô, 1985).

Molecular Structure Analysis

The molecular structure of Cleomiscosin A has been established through spectroscopic studies and chemical reactions. It features a unique coumarinolignoid framework that contributes to its biological activities (Arisawa et al., 1984). Spectroscopy plays a crucial role in elucidating the structure of Cleomiscosin A, demonstrating the compound's complex nature and the importance of advanced analytical techniques in natural product research (Begum, 2013).

Chemical Reactions and Properties

Cleomiscosin A undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, novel derivatives of Cleomiscosin A have been synthesized using electrophilic substitution reactions, leading to compounds with potent anti-inflammatory activity (Sharma et al., 2010). These reactions not only expand the chemical diversity of Cleomiscosin A derivatives but also enhance their pharmacological profile.

Scientific Research Applications

  • Anticancer Properties : Cleomiscosin A was isolated from various plants like Simaba multiflora and showed potential as a plant-derived anticancer agent (Arisawa et al., 1984).

  • Liver Protective Properties : Research on the seeds of Cleome viscosa identified cleomiscosins, including cleomiscosin A, which exhibited liver-protective properties (Ray et al., 1985).

  • Anti-inflammatory Activities : A study found that cleomiscosin A isolated from the seeds of Brucea javanica demonstrated significant anti-inflammatory activities by inhibiting nitric oxide production in macrophages (Yang et al., 2014).

  • Immunomodulatory Activity : An in vivo study using Swiss albino mice showed that coumarinolignoids, including cleomiscosin A, enhanced body immune function by increasing white blood cell count and other immune response parameters (Bawankule et al., 2007).

  • Modification for Enhanced Properties : Research on modifying cleomiscosin A to improve its hydrophilic property and anti-inflammatory effect led to the synthesis of derivatives like O-glucoside of cleomiscosin-A, which showed significant activity in inhibiting pro-inflammatory cytokines (Begum et al., 2018).

  • Derivative Synthesis and Anti-inflammatory Study : Novel derivatives of cleomiscosin A were synthesized and exhibited potent anti-inflammatory activity in vitro, indicating potential therapeutic applications (Sharma et al., 2010).

  • Total Synthesis of Cleomiscosin A : Efforts to synthesize cleomiscosin A, due to its antitumor activity, have been successful, providing a pathway for its potential medicinal use (Tanaka et al., 1985).

properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGWPJNUZMLCA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317390
Record name Cleomiscosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cleomiscosin A

CAS RN

76948-72-6
Record name Cleomiscosin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76948-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cleomiscosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cleomiscosin A
Reactant of Route 2
Cleomiscosin A
Reactant of Route 3
Cleomiscosin A
Reactant of Route 4
Cleomiscosin A
Reactant of Route 5
Cleomiscosin A
Reactant of Route 6
Reactant of Route 6
Cleomiscosin A

Citations

For This Compound
604
Citations
H Tanaka, I Kato, K Ichino, K Ito - Journal of Natural Products, 1986 - ACS Publications
… , cleomiscosin A and cleomiscosin B, from the bark of A. turbinata. Cleomiscosin A was … Cleomiscosin A has cytotoxic activity (7) and has been previously isolated from Cleome viscosa (…
Number of citations: 13 pubs.acs.org
H Tanaka, M Ishihara, K Ichino, K ITO - … and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
The reaction of 8-hydroxy-6-methoxy-7-methoxymethoxycoumarin(3) with ethyl 2-bromo-3-(4-benzyloxy-3, 5-dimethoxypheny1)-3-oxopropionate(5) in the presence of potassium tert-…
Number of citations: 21 www.jstage.jst.go.jp
SK Chattopadhyay, S Kumar, R Kaur… - Biomedical …, 2009 - Wiley Online Library
… The separation of cleomiscosin A and cleomiscosin B was … for quantification of cleomiscosin A and cleomiscosin B in the … in MRM mode for cleomiscosin A and cleomiscosin B were 1.0 …
H TANAKA, I KATO, K ITO - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… the presence of silver oxide afforded cleomiscosin A in 8% yield … cleomiscosin A in 23% yield as the main product. Herein, we wish to describe a large-scale synthesis of cleomiscosin A …
Number of citations: 19 www.jstage.jst.go.jp
SK Chattopadhyay, S Kumar, S Tripathi… - Biomedical …, 2007 - Wiley Online Library
… cleomiscosin A and B in different extracts of the seeds of Cleome viscosa using photodiode array detection at 326 nm. Cleomiscosin A … 20 μg/mL for both cleomiscosin A and B. The intra…
AS Begum, SS Kumar, S Gottapu, K Hira - Phytochemistry Letters, 2018 - Elsevier
… of cleomiscosin-A (CA), a naturally occurring coumarinolignan in plants. In view of this, O-, N- and S-glucosides of cleomiscosin-A was … The O-glucoside of cleomiscosin-A (CAG) was …
Number of citations: 9 www.sciencedirect.com
SK Chattopadhyay, S Kumar, S Tripathi… - Biomedical …, 2008 - Wiley Online Library
… cleomiscosin A and cleomiscosin B has been developed and validated. The isomeric coumarinolignoids cleomiscosin A (… range 20–200 μg/mL for cleomiscosin A and 10–200 μg/mL …
R Kaur, S Kumar, A Chatterjee… - Biomedical …, 2010 - Wiley Online Library
… , rapid, accurate and reproducible reverse‐phase HPLC method has been developed for simultaneous identification and quantification of three coumarinolignoids, cleomiscosin A (Cliv …
M Arisawa, SS Handa, DD McPherson… - Journal of natural …, 1984 - ACS Publications
… of cleomiscosin A (1) was established through spectroscopic studies and … revision for cleomiscosin A. … we report the isolation of cleomiscosin A (1) from a P-388 in vitro active fraction. …
Number of citations: 59 pubs.acs.org
S Sharma, SK Chattopadhyay, P Trivedi… - European journal of …, 2010 - Elsevier
… cleomiscosin A ethyl ether; potassium permanganate oxidation product … cleomiscosin A methyl ether of cleomiscosin A and substituted phenyl propionate derivative from cleomiscosin A …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.